molecular formula C17H18N2O5S B281017 N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine

N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine

货号 B281017
分子量: 362.4 g/mol
InChI 键: HMQLGMDEKOQOKN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]valine, commonly known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. p53 is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing cancer. MDM2 is an oncoprotein that inhibits p53 activity by promoting its degradation. MI-773 has shown promising results in preclinical studies as a potential cancer therapeutic agent.

作用机制

MI-773 works by blocking the interaction between p53 and MDM2, which leads to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
MI-773 has been shown to induce the upregulation of p53 target genes, such as p21 and Bax, in cancer cells. It also induces the downregulation of anti-apoptotic proteins, such as Bcl-2 and survivin. MI-773 has been shown to have minimal toxicity in normal cells and tissues.

实验室实验的优点和局限性

MI-773 has several advantages as a research tool. It is a highly specific inhibitor of the p53-MDM2 interaction, which makes it a valuable tool for studying the role of p53 in cancer. MI-773 has also been shown to have minimal toxicity in normal cells and tissues, which makes it a safer alternative to other p53-targeting agents.
One limitation of MI-773 is that it is not effective in cancer cells that harbor mutant p53. Another limitation is that MI-773 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

未来方向

There are several future directions for research on MI-773. One area of focus is the development of more potent and selective p53-MDM2 inhibitors. Another area of focus is the identification of biomarkers that can predict the response to MI-773 in cancer patients. Additionally, the combination of MI-773 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the use of MI-773 in combination with other p53-targeting agents, such as nutlin-3 and PRIMA-1, is an area of interest for future research.

合成方法

MI-773 can be synthesized using a multi-step synthetic route, which involves the condensation of an intermediate compound with valine. The intermediate compound can be synthesized by reacting 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-carboxylic acid with thionyl chloride and then with sulfonamide. The resulting sulfonamide intermediate is then reacted with valine to yield MI-773.

科学研究应用

MI-773 has been extensively studied in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In vitro studies have shown that MI-773 can induce cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53. In vivo studies have demonstrated that MI-773 can inhibit tumor growth and improve survival in mouse models of cancer.

属性

分子式

C17H18N2O5S

分子量

362.4 g/mol

IUPAC 名称

3-methyl-2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]butanoic acid

InChI

InChI=1S/C17H18N2O5S/c1-9(2)15(17(21)22)18-25(23,24)13-8-7-12-14-10(13)5-4-6-11(14)16(20)19(12)3/h4-9,15,18H,1-3H3,(H,21,22)

InChI 键

HMQLGMDEKOQOKN-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C

规范 SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。